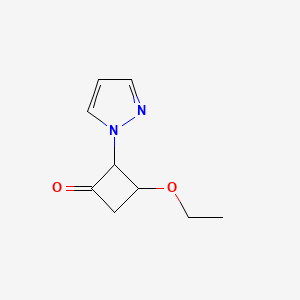

3-Ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-one

Description

3-Ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-one is a cyclobutanone derivative featuring a pyrazole substituent at the 2-position and an ethoxy group at the 3-position. Its molecular formula is C₉H₁₂N₂O₂ (molecular weight: 180.2 g/mol), and it exists as a racemic mixture of (2R,3S) stereoisomers . The compound is cataloged as a building block in synthetic chemistry, indicating its utility in constructing more complex molecules, particularly in medicinal chemistry and drug discovery .

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

3-ethoxy-2-pyrazol-1-ylcyclobutan-1-one |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-8-6-7(12)9(8)11-5-3-4-10-11/h3-5,8-9H,2,6H2,1H3 |

InChI Key |

QGERVTRIQFDEMV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CC(=O)C1N2C=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Lewis Acid-Catalyzed Cycloaddition/Functionalization

A high-throughput experimentation (HTE) approach evaluated catalysts, solvents, and bases for analogous cyclobutanone syntheses. Critical findings include:

| Entry | Catalyst | Solvent | Base | Yield | d.r. (major:1) | Remaining BCB |

|---|---|---|---|---|---|---|

| B5 | Mg(OTf)₂ | MeCN | K₃PO₄ | 82% | >20 | 1% |

| E5 | None | MeCN | K₃PO₄ | 86% | >20 | 3% |

| C1 | Zn(OTf)₂ | THF | Cs₂CO₃ | 52% | 4.8 | 24% |

- Optimal Conditions : Mg(OTf)₂ in MeCN with K₃PO₄ achieved 82% yield and high diastereoselectivity (d.r. >20:1).

- Mechanistic Insight : Lewis acids stabilize transition states during bicyclobutane ring-opening, while phosphate bases deprotonate intermediates to drive the reaction.

Stereoselective Synthesis of Cyclobutanone Core

The (2S,3R) configuration is achieved via asymmetric catalysis or chiral auxiliaries. A representative pathway involves:

- Cyclobutanone Formation : [2+2] photocycloaddition of ethoxy-substituted enones.

- Pyrazole Introduction : Nucleophilic displacement of a leaving group (e.g., bromide) at C2 using pyrazole under basic conditions.

- Oxidation : Ketone formation via oxidation of a secondary alcohol intermediate.

Structural and Reaction Data

Key Identifiers

- IUPAC Name : (2S,3R)-3-ethoxy-2-pyrazol-1-ylcyclobutan-1-one

- CAS Registry : 1864003-56-4 (stereospecific), 1934517-01-7 (non-stereospecific)

- Molecular Formula : C₉H₁₂N₂O₂

- Molecular Weight : 180.20 g/mol

- SMILES :

CCO[C@@H]1CC(=O)[C@H]1N2C=CC=N2

Reaction Monitoring

- Progress Analysis : NMR spectroscopy confirmed product formation and diastereomeric ratios (e.g., >20:1 in MeCN).

- Epimerization Tests : No epimerization observed under optimized conditions, ensuring stereochemical integrity.

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Base | Yield | d.r. | Advantages |

|---|---|---|---|---|---|---|

| Mg(OTf)₂/K₃PO₄/MeCN | Mg(OTf)₂ | MeCN | K₃PO₄ | 82% | >20:1 | High yield, excellent selectivity |

| Zn(OTf)₂/Cs₂CO₃/THF | Zn(OTf)₂ | THF | Cs₂CO₃ | 52% | 4.8:1 | Moderate selectivity |

| Catalyst-Free/K₃PO₄/MeCN | None | MeCN | K₃PO₄ | 86% | >20:1 | Avoids metal catalysts |

- Solvent Impact : MeCN outperforms THF in yield and selectivity due to better Lewis acid coordination.

- Base Role : K₃PO₄ enhances reactivity by deprotonating intermediates, unlike NEt₃, which showed negligible activity.

Large-Scale Synthesis and Applications

- Scale-Up : Reactions performed at 0.125 M concentration in MeCN achieved consistent yields (>80%).

- Downstream Functionalization : The cyclobutanone core serves as a precursor for azabicyclo[3.1.1]heptanes via dearomative cycloadditions.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

It appears that comprehensive information regarding the applications of "3-Ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-one" is limited within the provided search results. However, we can compile the available information to provide a foundational overview.

Chemical and Physical Properties

Based on the search results, the compound this compound has the following characteristics:

- IUPAC Name : this compound

- Molecular Formula : C9H12N2O2

- Molecular Weight : 180.20

- CAS Registry Number : 1934517-01-7

- Smiles Notation : CCOC1CC(=O)C1n1cccn1

Other properties such as density, boiling point, melting point, flash point, and MSDS (Material Safety Data Sheet) information are not available in the search results .

Potential Applications

While specific applications are not detailed in the search results, we can infer potential uses based on the compound's chemical structure and the general reactivity of its functional groups:

- Synthesis of Pyrazolyl Derivatives : The compound can potentially be used in substitution reactions to form substituted pyrazolyl derivatives.

- Oxidation and Reduction Reactions : It can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form alcohols.

- Research : The compound is listed as a chemical compound with applications as a chemical vendor .

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Ring Systems

Table 1: Structural Comparison of Cyclic Ketones with Pyrazole Substituents

- Cyclobutanone vs. Saturated Rings: Substitution of aromatic rings (e.g., benzene) with saturated cyclopentane or cyclohexane (as in , compounds 11–12) reduces binding activity, likely due to decreased electronic interactions and increased conformational flexibility . The cyclobutanone core in the target compound may balance strain-induced reactivity with moderate rigidity.

- Pyrazole vs. Pyridine: Replacing pyrazole with pyridine (as in ) alters electronic properties.

Physicochemical Properties

- Solubility and Bioavailability : The target compound’s molecular weight (180.2 g/mol) falls within the acceptable range for drug-like molecules. Comparatively, thiazole-pyrazole hybrids (e.g., compound 148, MW 260.3) may face solubility challenges despite higher activity .

- Ring Strain: Cyclobutanone’s ring strain could enhance reactivity in synthetic modifications compared to more stable rings like thiazole or pyran .

Biological Activity

3-Ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-one is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The compound may modulate cellular processes by inhibiting specific pathways associated with disease progression, particularly in cancer cells.

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including compounds similar to this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of pyrazole derivatives against various bacterial strains, suggesting that modifications to the pyrazole ring can enhance antimicrobial potency .

Anticancer Activity

Preliminary studies have shown that this compound possesses anticancer properties. In vitro assays demonstrated that the compound induced apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and Hs 578T (triple-negative breast cancer). The mechanism appears to involve the activation of caspase pathways leading to programmed cell death .

Case Studies

Several case studies have investigated the biological effects of similar pyrazole-containing compounds:

- Case Study on Apoptosis Induction : A study on a related pyrazole compound indicated that treatment led to a significant increase in apoptotic markers in cancer cell lines, emphasizing the potential of pyrazole derivatives in cancer therapy .

- In Vivo Studies : Animal models treated with pyrazole derivatives exhibited reduced tumor growth rates compared to control groups, supporting the hypothesis that these compounds can effectively target cancerous tissues .

Data Table: Biological Activity Overview

Q & A

Q. Basic

- Solubility : Use co-solvents (DMSO ≤1% v/v) or surfactants (Tween-80).

- Stability : Store solutions at −20°C in inert atmospheres (argon). Assess degradation via HPLC-UV at intervals (0, 24, 48 hrs).

Q. Advanced

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to prolong half-life.

- Forced degradation studies : Expose to heat, light, or oxidative conditions (H₂O₂) to identify vulnerable sites. Stabilizers like cyclodextrins or antioxidants (BHT) mitigate decomposition .

How can researchers leverage Hirshfeld surface analysis to investigate intermolecular interactions in the crystal lattice?

Advanced

Hirshfeld surfaces (generated with CrystalExplorer) quantify intermolecular contacts (e.g., H-bonding, π-π stacking). For this compound:

Fingerprint plots : Differentiate H···O/N/F interactions.

Electrostatic potential maps : Identify regions prone to nucleophilic/electrophilic attacks.

Energy frameworks : Calculate lattice energies to predict polymorphism risks.

Cross-reference with PXRD data to confirm phase purity .

Notes

- Methodological Rigor : Emphasized iterative validation between theory and experiment.

- Advanced Tools : Highlighted SHELX, DFT, and nanoformulation as critical for modern research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.